3-(2-chloro-4,5-dimethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
Description
3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a chlorinated dimethoxyphenyl group and a dihydroindolone core, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C23H20ClNO3 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-[(2-chloro-4,5-dimethoxyphenyl)methyl]-1-phenyl-3H-indol-2-one |
InChI |
InChI=1S/C23H20ClNO3/c1-27-21-13-15(19(24)14-22(21)28-2)12-18-17-10-6-7-11-20(17)25(23(18)26)16-8-4-3-5-9-16/h3-11,13-14,18H,12H2,1-2H3 |
InChI Key |
XNTGYTTUIKCXEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chlorinated dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological targets and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
Uniqueness
What sets 3-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of a chlorinated dimethoxyphenyl group and a dihydroindolone core. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
